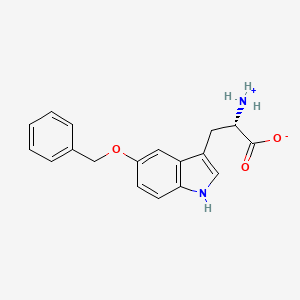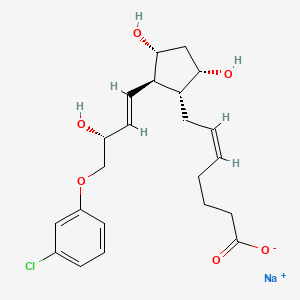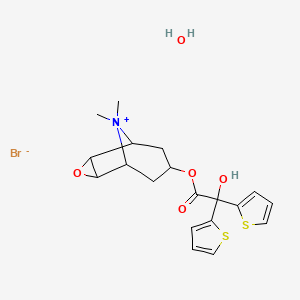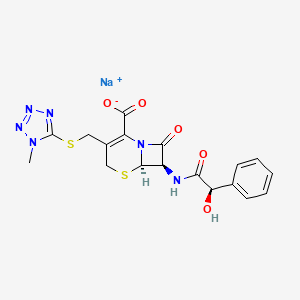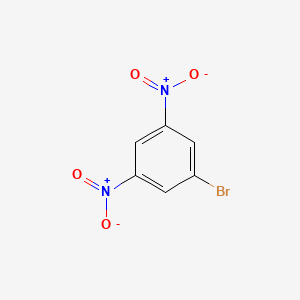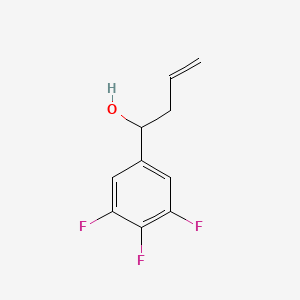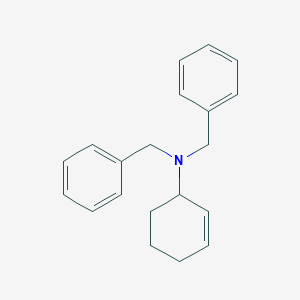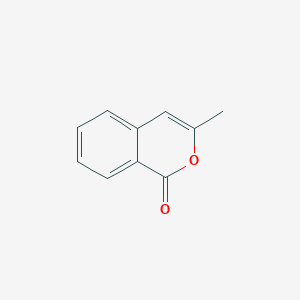
6-Phenoxyhexan-2-one
Übersicht
Beschreibung
6-Phenoxyhexan-2-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Preparation of Key Intermediates in Synthesis
6-Hydroxy-4-alkylhexanals, closely related to 6-phenoxyhexan-2-one, are important intermediates in the synthesis of juvenile hormones and their analogs. An economic route to these compounds starts with p-substituted phenol, highlighting the significance of such phenolic compounds in synthetic pathways (Kienzle, 1976).
Structural and Dynamic Studies in Protein Assemblies
The R6 human insulin hexamer, stabilized by Zn2+ and phenol, serves as a model for allosteric protein assemblies and mimics aspects of receptor recognition. This highlights the role of phenolic compounds like this compound in understanding protein structure and dynamics (Jacoby et al., 1996).
Insights into Bond Dissociation and Acidity in Phenols
Research on the O-H bond dissociation enthalpies and proton affinities of substituted phenols, including this compound analogs, provides critical insights into the energetics and acidity of these compounds. This is vital for understanding their roles in biological and industrial applications (Chandra & Uchimaru, 2002).
Role in Synthesis and Cytotoxic Studies
Schiff base ligands derived from ortho-vanillin and phenol-based compounds like this compound have been used in synthesizing palladium complexes. These complexes exhibit significant cytotoxicity against various cancerous cell lines, suggesting their potential in cancer research (Faghih et al., 2018).
Evolution and Applications in Phenolic Compounds
Phenolic compounds, such as this compound, are fundamental in plants and have been a focus in research due to their metabolic plasticity and health-promoting properties. Studies cover their roles in plant adaptation, antioxidant activities, and potential therapeutic applications (Boudet, 2007).
Applications in Thermotropic Dendrimers
Research into thermotropic dendrimers involves the use of monomers like this compound. These dendrimers have potential applications in material science due to their unique structural and thermal properties (Percec et al., 1994).
Antioxidant Properties in Foods and By-products
Studies on phenolic compounds, including those structurally similar to this compound, emphasize their antioxidant properties in various foods and agri-industrial by-products. This research has implications for food preservation and health benefits (Balasundram et al., 2006).
Eigenschaften
IUPAC Name |
6-phenoxyhexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGZQTLLSMWIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528662 | |
| Record name | 6-Phenoxyhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65851-20-9 | |
| Record name | 6-Phenoxyhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


